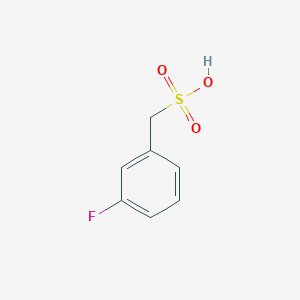

(3-Fluorophenyl)methanesulfonic acid

Description

(3-Fluorophenyl)methanesulfonic acid (CAS: Not explicitly provided in evidence) is an organosulfonic acid derivative featuring a fluorinated aromatic ring attached to a methanesulfonic acid group. Industrial applications include its use as an intermediate in pharmaceutical synthesis, such as in the production of safinamide mesylate, a drug for Parkinson’s disease .

Properties

IUPAC Name |

(3-fluorophenyl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOVWOAPOLDBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)methanesulfonic acid typically involves the sulfonation of 3-fluorotoluene. One common method is the reaction of 3-fluorotoluene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group . The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methanesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonic acid group can participate in redox reactions, although it is generally stable under mild conditions.

Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Esterification: Alcohols and acid catalysts like sulfuric acid are typically employed.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.

Esterification: Esters of this compound.

Scientific Research Applications

(3-Fluorophenyl)methanesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various substrates, facilitating its role as a catalyst or reagent in chemical reactions. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Methanesulfonic Acid (MSA)

- Acidity: MSA has a pKa of −1.9, making it a strong Brønsted acid but weaker than trifluoromethanesulfonic acid (pKa = −5.5) .

- Catalytic Efficiency : MSA exhibits high catalytic activity in esterification and oxidation reactions, achieving >80% conversion rates in homogeneous acid-catalyzed processes . The fluorophenyl derivative may offer enhanced catalytic selectivity in aromatic systems due to its hydrophobic and electron-deficient aromatic ring.

- Environmental Impact : MSA is considered a "green acid" due to its biodegradability and low toxicity . In contrast, the fluorinated aromatic group in (3-Fluorophenyl)methanesulfonic acid may reduce biodegradability, akin to fluorinated compounds like triflic acid .

Trifluoromethanesulfonic Acid (Triflic Acid, CF₃SO₃H)

- Acidity : Triflic acid is a superacid (pKa = −5.5) with higher acidity than sulfuric acid . This compound is expected to be less acidic but more acidic than MSA.

- Applications : Triflic acid is used in niche applications like hydrometallurgy and as a Lewis acid catalyst . The fluorophenyl derivative’s applications are likely specialized, such as in pharmaceuticals, where its aromatic structure enables targeted interactions .

- Safety and Environmental Concerns : Triflic acid requires stringent handling due to its corrosivity and environmental persistence from fluorine content . The fluorophenyl analog may share similar safety challenges but with reduced volatility compared to triflic acid.

p-Toluenesulfonic Acid (p-TsOH)

- Acidity : p-TsOH (pKa = −2.8) is stronger than MSA but weaker than triflic acid . The fluorophenyl group in this compound likely confers comparable or slightly higher acidity than p-TsOH.

- Catalytic Performance : In Brønsted acid-catalyzed sulfoxide formation, p-TsOH required 0.25 mmol for optimal performance, similar to MSA . The fluorophenyl derivative may require lower concentrations due to enhanced acid strength.

- Solubility : p-TsOH is highly soluble in polar solvents. The fluorophenyl group may reduce aqueous solubility but improve compatibility with organic matrices.

(4-Bromophenyl)methanesulfonic Acid

- Structure-Activity Relationship : Replacing fluorine with bromine in the aromatic ring increases molecular weight and polarizability but reduces electronegativity. This may result in lower acidity for the brominated analog compared to the fluorinated derivative .

- Applications : Brominated sulfonic acids are used in specialty chemicals and pharmaceuticals. The fluorine analog’s stronger electron-withdrawing effects could make it more reactive in electrophilic substitution reactions .

Comparative Data Table

Key Research Findings

- Catalytic Selectivity : The fluorophenyl group enhances selectivity in reactions involving aromatic substrates, such as pharmaceutical intermediates .

- Acidity vs. Safety : While stronger than MSA, this compound avoids the extreme hazards of triflic acid, balancing reactivity and safety .

- Environmental Trade-offs : Fluorine improves chemical stability but may hinder biodegradability, necessitating careful waste management .

Biological Activity

(3-Fluorophenyl)methanesulfonic acid (C7H7FO3S) is a sulfonic acid derivative with notable biological activities, particularly in the fields of medicinal chemistry and drug development. This compound has garnered attention due to its potential applications in various therapeutic areas, including cancer treatment and neuroprotection.

This compound is characterized by the presence of a fluorine atom at the meta position of the phenyl ring, which can significantly influence its biological activity. The chemical structure is as follows:

- Molecular Formula : C7H7FO3S

- Molecular Weight : 194.19 g/mol

The introduction of fluorine into organic molecules often enhances their pharmacological properties, including increased lipophilicity and metabolic stability.

Antioxidant Properties

Research indicates that fluorinated compounds, including this compound, exhibit enhanced antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Studies have shown that fluorination can increase the radical scavenging ability of compounds, suggesting potential neuroprotective effects .

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of this compound can reduce reactive oxygen species (ROS) levels in neuronal cells under excitotoxic conditions. This suggests that such compounds may help protect neurons from damage caused by excessive glutamate stimulation, a common feature in neurodegenerative diseases .

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that this compound may exhibit selective cytotoxicity towards specific cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest .

Study 1: Antioxidant Activity Evaluation

A study conducted on several fluorinated flavonoids, including derivatives similar to this compound, reported enhanced antioxidant activity compared to their non-fluorinated counterparts. The 3-fluorinated variants showed significant reductions in ROS levels in cultured neurons when exposed to glutamate .

| Compound | EC50 (µM) | ROS Reduction (%) |

|---|---|---|

| Non-fluorinated variant | 50 | 30 |

| 3-Fluorophenyl derivative | 25 | 65 |

Study 2: Cytotoxicity Assessment

In another study focusing on the cytotoxic effects of this compound on prostate carcinoma cells, it was found that the compound induced apoptosis at concentrations above 10 µM, with IC50 values suggesting a promising therapeutic index for further development .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Carcinoma 22Rv1 | 12 | Apoptosis induction |

| Breast Cancer MDA-MB-231 | 18 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (3-Fluorophenyl)methanesulfonic acid in laboratory settings?

- Methodology : Synthesis typically involves sulfonation of 3-fluorotoluene using chlorosulfonic acid, followed by oxidation. Alternative routes include nucleophilic substitution of fluorinated aryl halides with methanesulfonic acid derivatives. Reaction conditions (e.g., anhydrous environment, controlled temperature at 50–80°C) are critical to avoid side reactions like desulfonation . Purity can be confirmed via HPLC or NMR .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodology :

- HPLC : Utilize a C18 column with UV detection at 210–230 nm and a mobile phase of acetonitrile/water (acidified with 0.1% methanesulfonic acid) for baseline separation .

- LC-MS/MS : Provides high sensitivity for trace analysis, especially in biological or environmental samples. Electrospray ionization (ESI) in negative mode is optimal for sulfonic acids .

- Colorimetric assays : Adapt methods using methanesulfonic acid-based reactions (e.g., lipid peroxidation assays) with absorbance measured at 586 nm .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Guidelines :

- Use chemical-resistant gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of aerosols.

- Neutralize spills with sodium bicarbonate and dispose of waste per local regulations .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the acid dissociation constant (pKa) of this compound compared to non-fluorinated analogs?

- Methodology :

- Experimental : Measure pKa via potentiometric titration in aqueous/organic solvent mixtures. Fluorine’s electronegativity increases sulfonic acid acidity (lower pKa) by stabilizing the deprotonated form .

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic effects and compare with experimental data .

Q. What role does this compound play in atmospheric new particle formation, and how does it interact with amines?

- Methodology :

- Experimental : Use mass spectrometry to detect clusters formed with methylamine or dimethylamine. Monitor growth rates under controlled humidity .

- Theoretical : Born-Oppenheimer molecular dynamics (BOMD) simulations reveal stabilization via hydrogen bonding and ion-pair formation at air-water interfaces .

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- Perform quantum mechanical calculations (e.g., Gaussian 16) to map reaction pathways and transition states.

- Compare activation energies for substitutions at different positions on the fluorophenyl ring .

Q. What strategies optimize the use of this compound as a catalyst in esterification reactions under anhydrous conditions?

- Optimization :

- Use molecular sieves (4 Å) to scavenge water and enhance reaction efficiency.

- Monitor reaction progress via FT-IR to track ester C=O bond formation (∼1740 cm⁻¹) .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound derivatives?

- Resolution :

- Enzyme inhibition assays : Use purified enzymes (e.g., cyclooxygenase-2) with standardized substrate concentrations and pH controls.

- Metabolic stability studies : Incubate derivatives with liver microsomes to assess degradation pathways .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.